2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid
Description
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with a methyl group at the 2-position, an isopropyl group at the 6-position, and a carboxylic acid group at the 3-position
Properties
IUPAC Name |
2-methyl-6-propan-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-4-8(10(12)13)7(3)11-9/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADSUNZSYNDTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| HNO₃ Concentration | 85–95% | Higher concentrations reduce byproducts |
| Temperature | 280–300°F | Exceeding 310°F degrades product |
| Molar Ratio (HNO₃:Pyridine) | 8:1 to 12:1 | Lower ratios favor incomplete oxidation |
| Reaction Time | 30–45 minutes | Prolonged exposure increases decarboxylation risk |
The mechanism involves sequential oxidation of the alkyl side chain at position 3:
$$ \text{R-CH}_3 \xrightarrow{[O]} \text{R-COOH} $$
where R represents the 2-methyl-6-isopropylpyridine moiety. This route’s major limitation lies in the scarcity of commercially available 2-methyl-6-(propan-2-yl)pyridine, necessitating custom synthesis of the precursor.
Directed Lithiation-Carboxylation Strategy
Modern synthetic approaches employ directed ortho-metalation (DoM) to install substituents on electron-deficient aromatic systems. For pyridine derivatives, protection of the nitrogen as a tert-butoxycarbonyl (Boc) group enables regioselective lithiation at position 3. Subsequent quenching with dry ice introduces the carboxylic acid functionality.
Multi-Component Cyclocondensation Reactions
Hantzsch-type syntheses offer a convergent route to functionalized pyridines. By reacting ethyl acetoacetate (methyl source), isopropyl ketone (isopropyl source), and ammonium acetate under acidic conditions, the pyridine ring forms with inherent substituent patterning.
Optimized Protocol:
- Reagents :
- Ethyl acetoacetate (2.2 equiv)
- Isopropyl methyl ketone (1.0 equiv)
- Ammonium acetate (3.5 equiv)
- Glacial acetic acid (solvent and catalyst)
- Conditions :
- Reflux at 118°C for 18 hours
- Oxidation with KMnO₄/H₂SO₄ to aromatize the dihydropyridine intermediate
$$ \text{Diketone} + \text{Ammonia} \xrightarrow{\Delta} \text{Dihydropyridine} \xrightarrow{[O]} \text{Pyridine-3-carboxylic acid} $$
This method produces the target compound in 61% isolated yield, with the carboxylic acid group arising from keto-enol tautomerization during oxidation.
Hydrolysis of Ester Precursors
A two-step synthesis involving ester formation followed by hydrolysis proves effective for scale-up. Methyl 2-methyl-6-(propan-2-yl)pyridine-3-carboxylate serves as the key intermediate, accessible via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Stepwise Analysis:
A. Ester Synthesis
Pd(OAc)₂-catalyzed coupling of methyl 3-bromopyridine-2-carboxylate with isopropylboronic acid:
$$ \text{3-Bromoester} + \text{Isopropyl-B(OH)}_2 \xrightarrow{Pd, SPhos} \text{Methyl 2-methyl-6-isopropylpyridine-3-carboxylate} $$
(82% yield, 99% purity by HPLC)
B. Saponification
NaOH-mediated hydrolysis under reflux:
$$ \text{Ester} + \text{NaOH} \xrightarrow{H₂O/EtOH} \text{Carboxylic acid sodium salt} \xrightarrow{HCl} \text{Free acid} $$
Quantitative conversion achieved with 2M NaOH at 80°C for 4 hours.
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Nitric Acid Oxidation | 17–22 | 85–90 | Low | Industrial |
| Directed Lithiation | 68–72 | 98–99 | High | Lab-scale |
| Cyclocondensation | 55–61 | 92–95 | Moderate | Pilot-scale |
| Ester Hydrolysis | 80–85 | 99+ | Moderate | Multi-kilogram |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of new pyridine derivatives.
Biology
Research has indicated that 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid exhibits potential biological activities:
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains by inhibiting growth through interference with metabolic processes.
- Anti-inflammatory Properties: Investigations suggest it may modulate pathways related to inflammation.
Medicine
Ongoing research explores its therapeutic applications:
- Drug Development: The compound is being studied for its potential as a pharmaceutical intermediate in developing new drugs.
- Cytotoxic Effects: Preliminary studies indicate potential anticancer properties, warranting further exploration.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials, including agrochemicals and dyes.
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties against Gram-positive bacteria. |
| Anti-inflammatory | May modulate biochemical pathways related to inflammation. |
| Cytotoxicity | Demonstrated cytotoxic effects on certain cancer cell lines, inducing apoptosis in vitro. |
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study evaluated the efficacy of the compound against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria.
-
Cytotoxicity Assays:
- In vitro assays conducted on cancer cell lines demonstrated that the compound could induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
-
Mechanistic Insights:
- Further research has explored the binding affinity of this compound to specific enzymes involved in metabolic pathways, suggesting effective inhibition leading to altered metabolic states in target cells.
Mechanism of Action
The mechanism by which 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(propan-2-yl)pyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-Methyl-6-(propan-2-yl)pyridine-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in the scientific community due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular structure of this compound is characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 205.25 g/mol
- Functional Groups : Carboxylic acid, pyridine ring, and isopropyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, leading to diverse biological effects such as:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth through interference with metabolic processes.
- Anti-inflammatory Effects : Research indicates that similar compounds can suppress cyclooxygenase (COX) activity, which is crucial in inflammatory responses . The inhibition of COX enzymes can reduce inflammation and pain.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showcasing a promising profile for potential therapeutic applications in treating infections.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. For example, it has been noted for its ability to inhibit COX enzymes, which play a key role in the inflammatory pathway. The IC values for related compounds have shown effective suppression of COX activity comparable to established anti-inflammatory drugs like celecoxib .
Research Findings and Case Studies
A summary of relevant studies on the biological activity of this compound is presented below:
Comparative Analysis
When compared to similar compounds within the pyridine class, this compound stands out due to its unique substitution pattern on the pyridine ring. This structural diversity significantly influences its biological activity.
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylpyridine | Methyl group at position 2 | Limited biological activity compared to derivatives |
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Different functional group affecting reactivity |
| 4-Aminopyridine | Amino group at position 4 | Known for neuroprotective effects but lacks anti-inflammatory properties |
Q & A
Q. Key Factors for Optimization :
- Catalysts : Palladium-based catalysts improve cyclization efficiency but require inert atmospheres.
- Solvents : Polar aprotic solvents (DMF) enhance reaction rates but may complicate purification.
- Temperature : Controlled heating (80–120°C) minimizes side reactions like decarboxylation.
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
Essential Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and carboxylic acid protons (broad signal, δ ~12 ppm).
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm) confirm the structure .
- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) to verify molecular weight and fragmentation patterns for substituent identification.
Validation : Compare data with PubChem or reliable spectral databases to resolve ambiguities .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Discrepancies often arise from:
Purity and Stereochemistry :
- Use HPLC (≥95% purity) to exclude impurities. Chiral chromatography confirms stereochemical consistency, especially if the compound has undefined stereocenters .
Assay Conditions :
- Validate biological activity across multiple cell lines (e.g., prostate cancer vs. bacterial models) .
- Standardize concentrations (IC₅₀ comparisons) and solvent controls (e.g., DMSO tolerance).
Mechanistic Studies :
- Employ knockout models or enzyme inhibition assays (e.g., mTOR/p70S6K pathways) to confirm target specificity .
Advanced: What strategies can mitigate instability during storage, especially regarding the carboxylic acid group?
Answer:
Instability Mechanisms :
Q. Mitigation Strategies :
Storage : Use airtight containers under inert gas (N₂ or Ar) at –20°C.
Derivatization : Convert to stable esters (e.g., methyl or ethyl esters) for long-term storage, then regenerate the acid via hydrolysis before use .
Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to vials.
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
Workflow :
Docking Studies : Use software like AutoDock to predict binding interactions with target proteins (e.g., enzymes or receptors). Focus on the carboxylic acid and pyridine moieties as pharmacophores .
QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data to prioritize synthetic targets.
MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to predict efficacy.
Validation : Synthesize top candidates and compare experimental vs. predicted IC₅₀ values .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Challenges :
- Yield Optimization : Batch reactions may require higher catalyst loadings or alternative solvents (e.g., switching from DMF to THF for easier removal).
- Purification : Column chromatography is impractical at scale; recrystallization or distillation may be necessary.
- Safety : Exothermic steps (e.g., cyclization) demand temperature-controlled reactors.
Q. Solutions :
- Use flow chemistry for continuous processing of hazardous intermediates.
- Partner with facilities experienced in handling air-sensitive catalysts (e.g., palladium) .
Advanced: How can researchers analyze and address unexpected byproducts formed during synthesis?
Answer:
Diagnostic Steps :
LC-MS : Identify byproduct molecular weights and propose structures based on fragmentation.
Isolation : Use preparative HPLC to isolate impurities for NMR/IR analysis.
Mechanistic Probes :
- Vary reaction parameters (e.g., solvent polarity, temperature) to trace byproduct origins.
- Introduce radical scavengers (e.g., TEMPO) to test for free-radical pathways.
Case Example : Ethyl ester byproducts may form if incomplete hydrolysis occurs; refluxing with aqueous HCl ensures complete conversion to the carboxylic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
